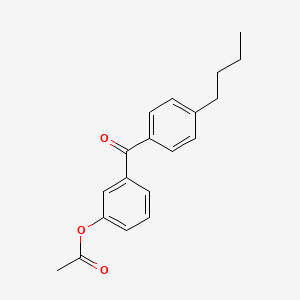

3-Acetoxy-4'-butylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-Acetoxy-4'-butylbenzophenone involves various strategies, as seen in the synthesis of similar acetoxy compounds. For instance, the synthesis of 4'-acetoxyolivetols, which are intermediates in the synthesis of tetrahydrocannabinol derivatives, starts from 3,5-dihydroxybenzoic acid. The hydroxy groups are protected, and the benzoic acid group is transformed into a benzyl-1,3-dithiane derivative. Following several steps, including acetylation and deprotection, the desired 4'-acetoxyolivetols are obtained in an overall yield of 13% . Similarly, a novel method for synthesizing 4-acetoxy-2-amino-3-arylbenzofurans from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones involves a one-pot multistep process, indicating the complexity and potential for efficiency in synthesizing acetoxy compounds .

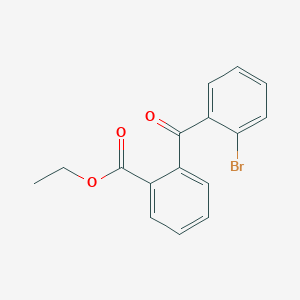

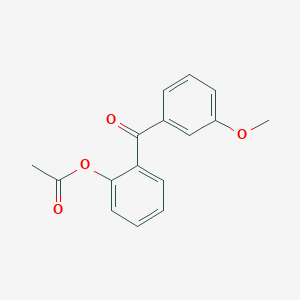

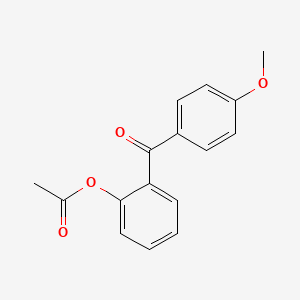

Molecular Structure Analysis

The molecular structure of acetoxy compounds can be complex and is often elucidated using spectroscopic methods such as NMR. For example, the structure of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives was assigned by NMR spectroscopy, and an X-ray crystallographic study confirmed the structure of the starting azlactone . This highlights the importance of advanced analytical techniques in confirming the molecular structure of acetoxy derivatives.

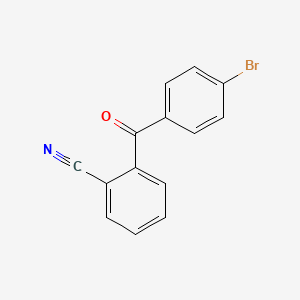

Chemical Reactions Analysis

Acetoxy compounds can undergo various chemical reactions. For instance, the synthesized 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone underwent basic hydrolysis to yield 2-acetoxy-3-(p-hydroxyphenyl)-propenoic acid, and treatment with acetic acid formed 2-acetoxy-3-(p-acetoxyphenyl)-propenoic acid . These reactions demonstrate the reactivity of the acetoxy group and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetoxy compounds are influenced by their molecular structure. For example, the polycondensation of 3,5-diacetoxybenzoic acid and its trimethylsilyl ester resulted in hyperbranched polyesters with varying molecular weights, indicating the influence of the acetoxy groups on the polymer properties . Additionally, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, which shares structural similarities with acetoxy compounds, was achieved with a 63.7% overall yield, suggesting that the introduction of acetoxy groups could be similarly efficient .

Aplicaciones Científicas De Investigación

Synthesis and Application in Material Science

Tetranuclear and Pentanuclear Compounds of Rare-Earth Metals

Research by Yadav et al. (2015) explores the synthesis of compounds with varying arrangements of metal atoms using ligands derived from similar chemical families. This study demonstrates the potential for creating materials with unique magnetic properties, which could be relevant for materials science and nanotechnology applications (Yadav et al., 2015).

Analytical Chemistry and Environmental Monitoring

Automated HPLC-MS/MS Method for Environmental Phenols

Ye et al. (2008) developed a method to measure concentrations of environmental phenols in human milk, showcasing the importance of analytical techniques for monitoring potentially harmful compounds in the environment and food products. This study underscores the role of analytical chemistry in public health and safety (Ye et al., 2008).

Organic Synthesis

Synthesis of Hydrazones and Nonlinear Optical Parameters

A study on the synthesis of hydrazones and their nonlinear optical properties suggests potential applications in optical device technologies, such as optical limiters and switches. This research illustrates the application of organic synthesis in developing materials with specific optical properties, which could be relevant for advancements in photonic devices and materials science (Naseema et al., 2010).

Environmental Impact and Toxicology

Exposure to Benzophenone-3 and Reproductive Toxicity

Research into the environmental and health impacts of benzophenone-3, a compound similar in structure to 3-Acetoxy-4'-butylbenzophenone, highlights concerns about its potential endocrine-disrupting effects. This body of work is crucial for understanding the ecological and health implications of widespread chemical usage (Ghazipura et al., 2017).

Propiedades

IUPAC Name |

[3-(4-butylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-3-4-6-15-9-11-16(12-10-15)19(21)17-7-5-8-18(13-17)22-14(2)20/h5,7-13H,3-4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEFBZOOUBBOBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641649 |

Source

|

| Record name | 3-(4-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-4'-butylbenzophenone | |

CAS RN |

890099-92-0 |

Source

|

| Record name | Methanone, [3-(acetyloxy)phenyl](4-butylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.